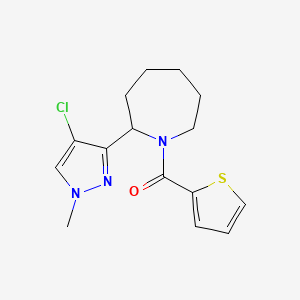
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-thienylcarbonyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-thienylcarbonyl)azepane, also known as CTAP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of azepane derivatives and has been found to exhibit various biological activities.
作用机制
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-thienylcarbonyl)azepane acts as a competitive antagonist of KOR by binding to its active site and preventing the binding of endogenous kappa opioid peptides. This results in the inhibition of downstream signaling pathways, including the activation of G-proteins and the inhibition of adenylate cyclase. This compound has been found to be highly selective for KOR and does not interact with other opioid receptors, such as mu and delta.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects, including the modulation of pain perception, stress response, and reward system. It has been shown to attenuate the analgesic effects of KOR agonists, indicating its potential use as a therapeutic agent for pain management. This compound has also been found to reduce the anxiety-like behavior induced by stress and to attenuate the rewarding effects of drugs of abuse, suggesting its potential use in the treatment of addiction.
实验室实验的优点和局限性
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-thienylcarbonyl)azepane has several advantages for lab experiments, including its high potency and selectivity for KOR, its well-characterized mechanism of action, and its availability in pure form. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for the use of 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-thienylcarbonyl)azepane in scientific research. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the role of KOR in various neurological and psychiatric disorders, such as depression, schizophrenia, and Alzheimer's disease. Finally, the potential use of this compound as a therapeutic agent for pain management and addiction treatment warrants further investigation.
合成方法
The synthesis of 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-thienylcarbonyl)azepane involves the reaction of 2-thienylcarbonyl chloride with 4-chloro-1-methyl-1H-pyrazole-3-amine in the presence of a base, followed by the reaction of the resulting intermediate with 6-aminocaproic acid. The final product is obtained after purification and characterization by various analytical techniques.
科学研究应用
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-thienylcarbonyl)azepane has been extensively used in scientific research to study the mechanism of action of various biological processes. It has been found to be a potent and selective antagonist of the kappa opioid receptor (KOR), which is involved in pain modulation, stress response, and addiction. This compound has been used to investigate the role of KOR in various physiological and pathological conditions, including anxiety, depression, and drug abuse.
属性
IUPAC Name |
[2-(4-chloro-1-methylpyrazol-3-yl)azepan-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3OS/c1-18-10-11(16)14(17-18)12-6-3-2-4-8-19(12)15(20)13-7-5-9-21-13/h5,7,9-10,12H,2-4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQNUOZCJDTRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCCCN2C(=O)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)benzoyl]piperidine](/img/structure/B5372663.png)
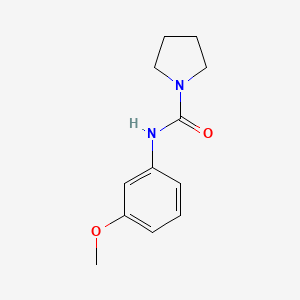
![(3S*,5S*)-5-[(cyclopropylamino)carbonyl]-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylic acid](/img/structure/B5372672.png)
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]valine](/img/structure/B5372681.png)
![4-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5372689.png)
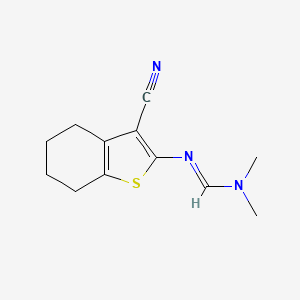
![3-({[1-(1H-imidazol-4-ylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5372701.png)
![N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5372703.png)

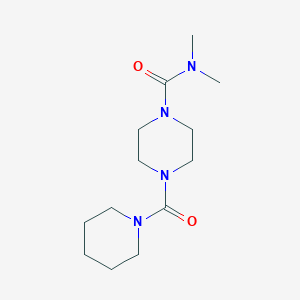
![4-{2-[1-(2,5-dichloro-3-thienyl)ethylidene]hydrazino}benzoic acid](/img/structure/B5372733.png)
![4-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5372748.png)
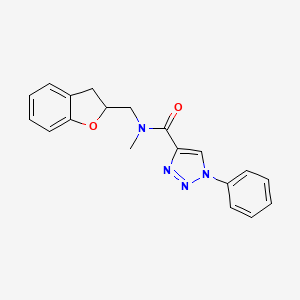
![3-methyl-8-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5372765.png)